molecular formula C10H11F3N2O2S B6221540 4-[(trifluoromethyl)sulfanyl]benzene-1-carboximidamide, acetic acid CAS No. 2758001-91-9

4-[(trifluoromethyl)sulfanyl]benzene-1-carboximidamide, acetic acid

Cat. No.: B6221540
CAS No.: 2758001-91-9
M. Wt: 280.3
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Description

4-[(Trifluoromethyl)sulfanyl]benzene-1-carboximidamide, acetic acid is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a sulfanyl group, which is further connected to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(trifluoromethyl)sulfanyl]benzene-1-carboximidamide, acetic acid typically involves multiple steps:

    Formation of the Trifluoromethylsulfanyl Group: This step often involves the introduction of a trifluoromethyl group to a sulfanyl precursor. Common reagents include trifluoromethyl iodide and thiol compounds under conditions such as UV irradiation or the presence of a base.

    Attachment to Benzene Ring: The trifluoromethylsulfanyl group is then attached to a benzene ring through electrophilic aromatic substitution reactions.

    Formation of Carboximidamide Group: This step involves the conversion of a nitrile group to a carboximidamide group using reagents like ammonia or amines under acidic or basic conditions.

    Acetic Acid Addition: Finally, the acetic acid moiety is introduced, often through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction rates and selectivity are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-[(Trifluoromethyl)sulfanyl]benzene-1-carboximidamide, acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboximidamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-[(trifluoromethyl)sulfanyl]benzene-1-carboximidamide, acetic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl and sulfanyl groups on biological activity. It may serve as a probe to investigate enzyme interactions and metabolic pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceuticals, making this compound a promising lead in drug discovery.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(trifluoromethyl)sulfanyl]benzene-1-carboximidamide, acetic acid involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance binding affinity to proteins and enzymes, while the carboximidamide group can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of biological targets, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in having a trifluoromethyl group attached to a benzene ring, but with a sulfonyl chloride group instead of a sulfanyl group.

    4-(Trifluoromethyl)benzamide: Contains a trifluoromethyl group and a benzamide moiety, differing in the functional groups attached to the benzene ring.

Uniqueness

4-[(Trifluoromethyl)sulfanyl]benzene-1-carboximidamide, acetic acid is unique due to the combination of its trifluoromethyl, sulfanyl, and carboximidamide groups. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound in various research and industrial applications.

Properties

CAS No.

2758001-91-9

Molecular Formula

C10H11F3N2O2S

Molecular Weight

280.3

Purity

95

Origin of Product

United States

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